tert-Butyl ((5-bromopyridin-3-yl)methyl)(isobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((5-bromopyridin-3-yl)methyl)(isobutyl)carbamate is an organic compound that belongs to the class of carbamates It features a pyridine ring substituted with a bromine atom at the 5-position and a carbamate group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-bromopyridin-3-yl)methyl)(isobutyl)carbamate typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Carbamoylation: The brominated pyridine is then reacted with tert-butyl isocyanate and isobutylamine to form the desired carbamate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((5-bromopyridin-3-yl)methyl)(isobutyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, which may have different chemical and physical properties.
Scientific Research Applications
tert-Butyl ((5-bromopyridin-3-yl)methyl)(isobutyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a tool compound in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((5-bromopyridin-3-yl)methyl)(isobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbamate group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-bromopyridin-3-yl)carbamate
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate
Uniqueness
tert-Butyl ((5-bromopyridin-3-yl)methyl)(isobutyl)carbamate is unique due to the presence of both tert-butyl and isobutyl groups, which confer distinct chemical and physical properties. These groups influence the compound’s solubility, reactivity, and binding affinity to molecular targets, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(5-bromopyridin-3-yl)methyl]-N-(2-methylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2/c1-11(2)9-18(14(19)20-15(3,4)5)10-12-6-13(16)8-17-7-12/h6-8,11H,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCOLFIPCIETQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC(=CN=C1)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.